molecular formula C5H13NO2 B13600340 3-(Aminooxy)-2,2-dimethyl-1-propanol CAS No. 391212-31-0

3-(Aminooxy)-2,2-dimethyl-1-propanol

Cat. No.: B13600340
CAS No.: 391212-31-0
M. Wt: 119.16 g/mol
InChI Key: QTQRHTMVKVJANS-UHFFFAOYSA-N
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Description

3-(Aminooxy)-2,2-dimethyl-1-propanol is a chemical compound characterized by the presence of an aminooxy group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminooxy)-2,2-dimethyl-1-propanol typically involves the reaction of 2,2-dimethyl-1,3-propanediol with hydroxylamine under controlled conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to yield the desired aminooxy compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Aminooxy)-2,2-dimethyl-1-propanol undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted aminooxy derivatives.

Scientific Research Applications

3-(Aminooxy)-2,2-dimethyl-1-propanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry for bioconjugation.

    Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(Aminooxy)-2,2-dimethyl-1-propanol involves its ability to form stable oxime linkages with carbonyl-containing compounds. This reactivity is attributed to the nucleophilic nature of the aminooxy group, which readily attacks electrophilic carbonyl groups, forming stable oxime bonds. This property is exploited in various applications, including bioconjugation and the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminooxy)-1-propanol: Similar structure but lacks the dimethyl substitution, resulting in different reactivity and properties.

    2-(Aminooxy)ethanol: Shorter carbon chain and different functional group positioning, leading to distinct chemical behavior.

    Aminooxyacetic acid: Contains a carboxylic acid group, making it more acidic and suitable for different applications.

Uniqueness

3-(Aminooxy)-2,2-dimethyl-1-propanol is unique due to its specific structural features, such as the dimethyl substitution, which imparts steric hindrance and influences its reactivity. This compound’s ability to form stable oxime linkages under mild conditions makes it particularly valuable in bioconjugation and synthetic chemistry.

Properties

CAS No.

391212-31-0

Molecular Formula

C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

3-aminooxy-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C5H13NO2/c1-5(2,3-7)4-8-6/h7H,3-4,6H2,1-2H3

InChI Key

QTQRHTMVKVJANS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)CON

Origin of Product

United States

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